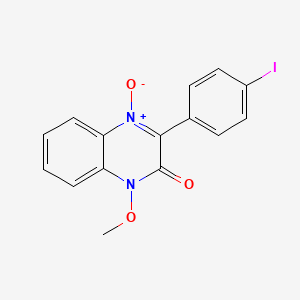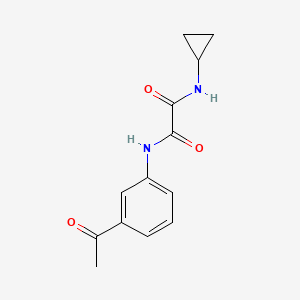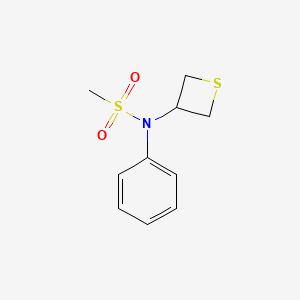![molecular formula C16H15Cl2N3O2 B4238202 N-{3-[(3,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4238202.png)
N-{3-[(3,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide
説明
N-{3-[(3,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide, commonly known as DBeQ, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DBeQ is a member of the quinolinecarboxamide family of compounds and has been shown to exhibit potent anti-inflammatory and anti-cancer properties.
作用機序
DBeQ exerts its therapeutic effects by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a crucial role in the folding, stabilization, and activation of various client proteins, including oncogenic proteins and inflammatory mediators. By inhibiting the activity of Hsp90, DBeQ destabilizes client proteins, leading to their degradation and inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
DBeQ has been shown to exert various biochemical and physiological effects in vitro and in vivo. In cancer cells, DBeQ induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth and proliferation. In inflammatory cells, DBeQ inhibits the production of pro-inflammatory cytokines and chemokines, leading to the reduction of inflammation and tissue damage. In neuronal cells, DBeQ protects neurons from oxidative stress and inflammation, leading to the improvement of cognitive function.
実験室実験の利点と制限
DBeQ has several advantages for lab experiments, including its small molecular weight, high solubility, and low toxicity. Moreover, DBeQ has been shown to exhibit potent and selective inhibition of Hsp90 activity, making it an attractive tool for studying the role of Hsp90 in various diseases. However, one limitation of DBeQ is its relatively short half-life, which may require frequent dosing in animal studies.
将来の方向性
There are several future directions for the research and development of DBeQ. One potential application of DBeQ is in the treatment of drug-resistant cancers. DBeQ has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Moreover, the development of DBeQ analogs with improved pharmacokinetic properties may further enhance its therapeutic potential.
Another future direction for DBeQ is in the treatment of neurodegenerative diseases. DBeQ has been shown to protect neurons from oxidative stress and inflammation, making it a potential candidate for the prevention and treatment of Alzheimer's and Parkinson's disease. Furthermore, the development of DBeQ analogs that can cross the blood-brain barrier may further enhance its therapeutic potential in neurodegenerative diseases.
In conclusion, DBeQ is a promising small molecule inhibitor with potential therapeutic applications in cancer, inflammatory disorders, and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to develop improved analogs with enhanced pharmacokinetic properties.
科学的研究の応用
DBeQ has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases. In cancer research, DBeQ has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. Moreover, DBeQ has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Inflammatory disorders such as rheumatoid arthritis and multiple sclerosis have also been studied with DBeQ. DBeQ has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage. In neurodegenerative diseases such as Alzheimer's and Parkinson's disease, DBeQ has been shown to protect neurons from oxidative stress and inflammation, thereby reducing neuronal damage and improving cognitive function.
特性
IUPAC Name |
N-[3-[(3,4-dichlorobenzoyl)amino]propyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2/c17-12-6-5-11(10-13(12)18)15(22)20-8-3-9-21-16(23)14-4-1-2-7-19-14/h1-2,4-7,10H,3,8-9H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSWAQKYAOMUEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCCNC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-ethyl-4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4238136.png)
![4-bromo-5-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-furaldehyde](/img/structure/B4238141.png)
![2-{5-bromo-2-ethoxy-4-[(propylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4238160.png)
![N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4238165.png)
![N-isopropyl-2,4-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4238168.png)
![(3-methoxypropyl)[4-nitro-2-(1-piperazinylcarbonyl)phenyl]amine](/img/structure/B4238181.png)
![3-bromo-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4238189.png)
![5-chloro-1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4238196.png)

![N-{2-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B4238220.png)

![9-(3-methoxyphenyl)-5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8(9H)-one](/img/structure/B4238230.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4238236.png)